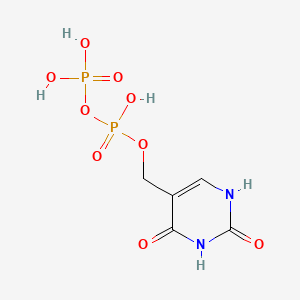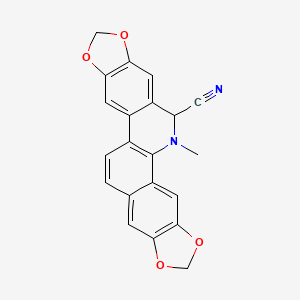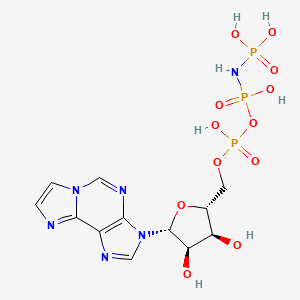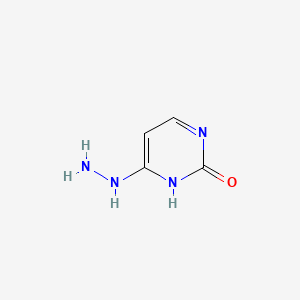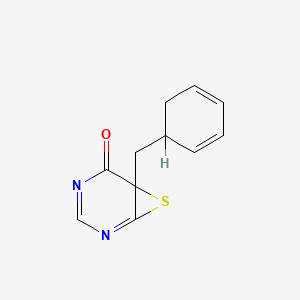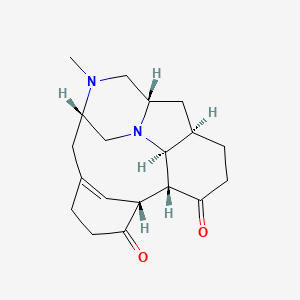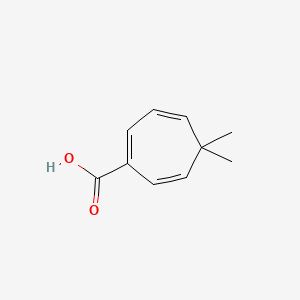
Thujic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thujic acid is a natural product found in Platycladus orientalis, Thuja plicata, and Calocedrus formosana with data available.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
Thujic acid, extracted from western red cedar heartwood, shows significant antifungal properties. It effectively inhibits the germination of basidiospores from various fungi, which is crucial for preventing wood decay in above-ground applications (Stirling, Kus, & Uzunovic, 2016). Additionally, compounds including thujic acid distilled from Western Red Cedar have been shown to possess antibacterial and antifungal activities, with potential applications in creating antibacterial and antifungal paper fibers (Murate et al., 2013).
Anti-Inflammatory and Analgesic Effects
Thujic acid derivatives, found in plants like Thuja occidentalis, have been studied for their anti-inflammatory properties. In one study, a labdane diterpenoid isolated from Thuja orientalis showed significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators (Kim et al., 2013). Another study on Thuja orientalis highlighted the anti-inflammatory and analgesic potential of its aqueous methanolic extract in albino rats, suggesting its use in treating pain and inflammation (Tanveer et al., 2015).
Antioxidant and Antiproliferative Properties
Research indicates that thujone, a component related to thujic acid, has antioxidant and antiproliferative potential. A study found that thujone isolated from plants demonstrated significant antioxidant activity and had an inhibitory effect on cancer cell lines (Srinivasan et al., 2020).
Applications in Phytotherapy and Traditional Medicine
Thujic acid and its derivatives are used in traditional medicine for various treatments. Thuja occidentalis, containing thujic acid, is used in homeopathy and evidence-based phytotherapy for treating liver diseases, bronchitis, psoriasis, and other conditions (Naser et al., 2005).
Biosorption and Environmental Applications
Thuja occidentalis cone powder has been evaluated for its biosorption potential, particularly in removing dyes from solutions, indicating its environmental application potential (Akar et al., 2013).
Potential in Cancer Treatment
A study on Thuja occidentalis extract showed its effect in inhibiting lung metastasis in mice, suggesting its potential in cancer treatment (Sunila & Kuttan, 2006). Another research demonstrated the anti-cancer potentials of a thujone-rich fraction of Thuja occidentalis, particularly against the malignant melanoma cell line A375 (Biswas et al., 2011).
Propiedades
Número CAS |
499-89-8 |
|---|---|
Nombre del producto |
Thujic acid |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
5,5-dimethylcyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
JHHXPQAUADQJBQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC=C(C=C1)C(=O)O)C |
SMILES canónico |
CC1(C=CC=C(C=C1)C(=O)O)C |
melting_point |
88.5 °C |
Otros números CAS |
499-89-8 |
Sinónimos |
thujic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



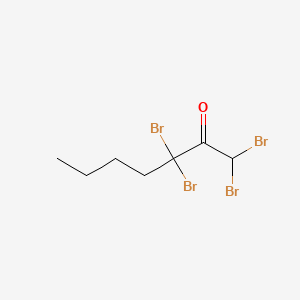
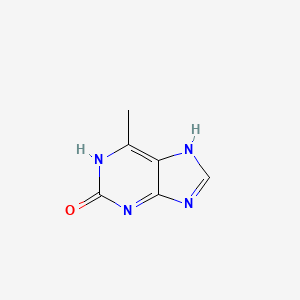
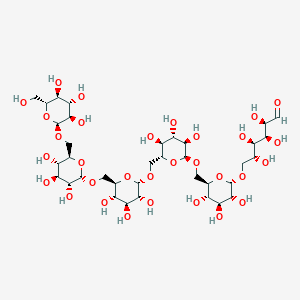
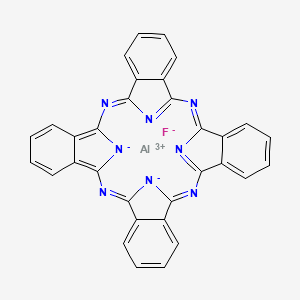
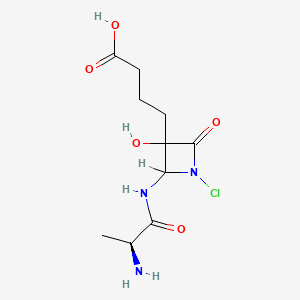
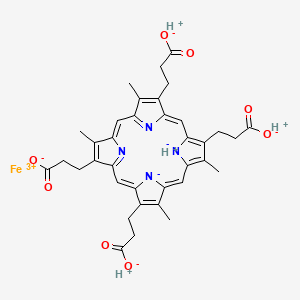
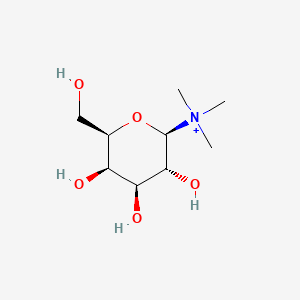
![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)
